molecular formula C16H18N2O5S B3006456 N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1351658-84-8

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B3006456
CAS RN: 1351658-84-8
M. Wt: 350.39
InChI Key: MECVKHCVRIEXIG-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, also known as DMTA-Ox, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Bioactive Compound Exploration

The compound’s unique structure and potential bioactivity make it an interesting candidate for further investigation. Researchers have synthesized it with the aim of exploring its biological effects. Triazole derivatives, including this compound, have been studied due to their ability to bind with target molecules. Investigating its potential as a bioactive agent is an ongoing area of research .

Fungicides, Bactericides, and Herbicides

β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have demonstrated efficacy in fungicide, bactericide, and herbicide formulations. The synthesis of β-heteroarylated carbonyl compounds, achieved through aza-Michael reactions, provides access to valuable precursors for bioactive compounds. This compound’s structural features contribute to its potential in these applications .

Plant Hormone Analogues

Indole derivatives play a crucial role in plant biology. While not directly related to the compound , it’s worth noting that indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Derivatives of indole, including those with similar structural motifs, may have implications in plant growth, development, and stress responses .

Piperidine Moiety in Drug Design

Although not specifically studied for this compound, piperidine derivatives have gained attention in pharmaceutical research. Scientists explore synthetic and natural piperidines for their potential as drug candidates. The compound’s piperidine moiety could be relevant in drug design and discovery .

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-12-6-5-10(8-13(12)23-2)18-16(21)15(20)17-9-11(19)14-4-3-7-24-14/h3-8,11,19H,9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECVKHCVRIEXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

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